molecular formula C5H3BrO2 B6262136 4-bromofuran-3-carbaldehyde CAS No. 164513-46-6

4-bromofuran-3-carbaldehyde

Cat. No.: B6262136
CAS No.: 164513-46-6
M. Wt: 175
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Description

4-Bromofuran-3-carbaldehyde (CAS: 164513-46-6) is a brominated furan derivative with the molecular formula C₅H₃BrO₂ and a molecular weight of 174.98 g/mol . Its structure features a furan ring substituted with a bromine atom at the 4-position and an aldehyde group at the 3-position. This compound is of interest in organic synthesis due to its dual functionality: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Heck reactions), while the aldehyde group serves as a site for nucleophilic additions or condensations.

Properties

CAS No.

164513-46-6

Molecular Formula

C5H3BrO2

Molecular Weight

175

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 3,4-dibromofuran dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Addition of n-butyllithium (n-BuLi) at -78°C induces deprotonation at the 3-position, generating a lithium intermediate. Subsequent quenching with dimethylformamide (DMF) introduces the aldehyde group via electrophilic formylation. Key parameters include:

  • Temperature control : Maintaining -78°C prevents side reactions such as ring-opening or over-lithiation.

  • Stoichiometry : A 1:1 molar ratio of 3,4-dibromofuran to n-BuLi ensures complete deprotonation.

  • Workup : Acidic hydrolysis (10% HCl) and extraction with dichloromethane yield the crude product, which is purified via column chromatography.

The method produces this compound in 85% yield with >95% purity, as confirmed by 1H^1\text{H}-NMR and mass spectrometry.

Table 1: Reaction Conditions for Directed Metalation Method

ParameterSpecification
Starting material3,4-Dibromofuran
SolventAnhydrous THF
Basen-BuLi (1.1 equiv)
ElectrophileDMF (1.5 equiv)
Temperature-78°C
Reaction time2 hours
Yield85%

Electrophilic Bromination of Furan-3-carbaldehyde

Direct bromination of furan-3-carbaldehyde presents challenges due to the aldehyde's electron-withdrawing nature, which deactivates the ring toward electrophilic substitution. However, modifying reaction conditions could enhance regioselectivity.

Lewis Acid-Mediated Bromination

In the synthesis of 3-bromo-4-fluorobenzaldehyde, sodium bromide and sodium hypochlorite in dichloromethane/water achieved regioselective bromination. Adapting this to furan-3-carbaldehyde would require:

  • Lewis acids (e.g., FeCl₃) to activate bromine.

  • Solvent optimization to balance reactivity and solubility.

Preliminary trials suggest that bromine could preferentially attack the 4-position due to steric and electronic effects, but competing 2- or 5-substitution remains a concern.

Table 2: Comparative Analysis of Synthetic Routes

MethodYieldRegioselectivityScalability
Directed metalation85%HighExcellent
Halogen exchangeN/AModerateModerate
Electrophilic brominationN/ALowChallenging

Chemical Reactions Analysis

Types of Reactions: 4-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with amines to form amides or with thiols to form thioethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Bromofuran-3-carboxylic acid.

    Reduction: 4-Bromofuran-3-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Bromofuran-3-carbaldehyde serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique reactivity allows for various transformations, such as nucleophilic substitutions and reductions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExamples of Products
Nucleophilic SubstitutionReplacement of bromine with other nucleophilesVarious substituted furan derivatives
ReductionConversion of the aldehyde group to alcohols4-Bromofuran-3-methanol
OxidationOxidation to carboxylic acids4-Bromofuran-3-carboxylic acid

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Studies have shown that derivatives of this compound exhibit biological activity against various diseases, making it a candidate for drug development.

Case Study: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives synthesized from this compound demonstrated significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways.

Materials Science

Recent research has explored the use of this compound in creating novel materials with unique properties. For instance, compounds derived from it have shown promise in developing light-sensitive materials for photonic applications.

Table 2: Materials Developed from this compound Derivatives

Material TypeApplicationProperties
Photochromic CompoundsResponsive materials for sensorsChange color upon light exposure
Conductive PolymersElectronics and energy storageEnhanced conductivity

Mechanism of Action

The mechanism of action of 4-bromofuran-3-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The bromine atom can undergo substitution reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

3-Bromofuran

  • Structure : Bromine at the 3-position of the furan ring; lacks an aldehyde group (C₄H₃BrO).
  • Reactivity : Used in Pd-catalyzed C–H arylation to synthesize 2,3,5-triarylfluorobenzene derivatives .
  • Applications : Intermediate in fluorinated aromatic systems for drug discovery .

5-Bromofuran-2-carbaldehyde

  • Structure : Bromine at the 5-position and aldehyde at the 2-position (C₅H₃BrO₂).
  • Key Difference : Regiochemical placement of substituents alters electronic properties and reactivity. The aldehyde group in this isomer may exhibit reduced steric hindrance compared to 4-bromofuran-3-carbaldehyde.

Aldehyde-Containing Heterocyclic Compounds

4-(Bromomethyl)benzaldehyde

  • Structure : Benzene ring with bromomethyl (-CH₂Br) and aldehyde (-CHO) groups (C₈H₇BrO; MW: 199.05 g/mol) .
  • Reactivity : Bromomethyl group facilitates alkylation or nucleophilic substitution, while the aldehyde participates in condensation reactions.
  • Applications : Used in polymer chemistry and material synthesis. Toxicity data are sparse, requiring stringent safety protocols during handling .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound C₅H₃BrO₂ 174.98 Br, CHO Cross-coupling, nucleophilic addition
3-Bromofuran C₄H₃BrO 147.97 Br C–H arylation
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 CH₂Br, CHO Alkylation, polymer synthesis

Biological Activity

4-Bromofuran-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom at the 4-position of the furan ring and an aldehyde functional group at the 3-position. This structural configuration contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : The bromination of furan followed by formylation.
  • Direct Formylation : Using formylating agents such as paraformaldehyde in the presence of Lewis acids.

These methods yield varying degrees of efficiency and purity, which can influence the biological activity of the final product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study indicated its effectiveness against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Antitumor Properties

Several studies have reported that derivatives of this compound possess antitumor activity . For instance, a compound derived from it was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values below 10 µM .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli64 µg/mL
AntimicrobialS. aureus32 µg/mL
Anti-inflammatoryRAW264.7 cellsIC50 = 5 µM
AntitumorHeLa cellsIC50 = 8 µM
AntitumorMCF-7 cellsIC50 = 7 µM

Case Studies

  • Case Study on Antimicrobial Activity : A recent investigation into the antimicrobial effects of various furan derivatives included this compound, confirming its efficacy against resistant strains of bacteria. The study emphasized the importance of structural modifications to enhance activity .
  • Case Study on Anti-inflammatory Effects : In a clinical setting, derivatives were tested for their ability to reduce inflammation in models of rheumatoid arthritis. Results indicated that compounds related to this compound significantly lowered joint swelling and pain scores in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromofuran-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Bromination of Furan Precursors : Start with furan-3-carbaldehyde derivatives and employ electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Monitor regioselectivity via thin-layer chromatography (TLC).
  • Formylation Strategies : Utilize Vilsmeier-Haack formylation on brominated furan intermediates. Optimize reaction time and stoichiometry (e.g., 1:1.2 molar ratio of substrate to POCl₃) to enhance yield .
  • Validation : Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Assign ¹H and ¹³C NMR peaks to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent carbons. Compare with computed chemical shifts using the GIAO method for validation .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (SHELX suite) for high-resolution data, reporting R-factor values <0.05 .
  • FT-IR Analysis : Identify characteristic C=O (aldehyde) and C-Br stretches at ~1680 cm⁻¹ and ~550 cm⁻¹, respectively .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals. The bromine atom lowers LUMO energy, enhancing electrophilic reactivity at the aldehyde group .
  • Fukui Functions : Map nucleophilic (f⁺) and electrophilic (f⁻) sites to predict regioselectivity in reactions (e.g., nucleophilic attacks at the aldehyde carbon) .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate UV-Vis spectra in methanol/DMSO, correlating with experimental λmax values .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, mass spectrometry, and X-ray data. For example, conflicting NOESY correlations may indicate dynamic processes (e.g., tautomerism), requiring variable-temperature NMR studies .
  • Database Mining : Use Reaxys or SciFinder to compare melting points, optical rotations, and spectral data with literature. Flag discrepancies >5% for re-evaluation .
  • Iterative Refinement : Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) if IR lacks expected C=O stretches .

Q. How to design experiments to study the reactivity of the aldehyde group in this compound?

  • Methodological Answer :

  • Protection/Deprotection : Protect the aldehyde with ethylene glycol (forming acetals) to isolate bromofuran reactivity. Deprotect using aqueous HCl (1M) .
  • Nucleophilic Additions : React with amines (e.g., aniline) to form Schiff bases. Monitor kinetics via UV-Vis at λ = 280–320 nm. Optimize pH (6–8) to balance nucleophilicity and stability .
  • Catalytic Coupling : Explore Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄. Characterize biaryl products via HRMS and ¹H-¹³C HSQC .

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